molecular formula C12H5BrF4 B6208815 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl CAS No. 1469898-26-7

4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl

Cat. No.: B6208815
CAS No.: 1469898-26-7
M. Wt: 305.1
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Description

4'-Bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 4' position and fluorine atoms at the 2, 3', 4, and 6 positions of the biphenyl scaffold. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for phosphine ligands in catalysis . The electron-withdrawing fluorine substituents enhance the compound’s stability and influence its reactivity, while the bromine atom serves as a versatile handle for further functionalization via Suzuki-Miyaura or Ullmann couplings.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-1,3,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrF4/c13-8-2-1-6(3-9(8)15)12-10(16)4-7(14)5-11(12)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSOFUUHIDHTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469898-26-7
Record name 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl
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Preparation Methods

Catalytic Systems and Reaction Conditions

In a representative procedure, 4-bromo-2,4,6-trifluoro-1-iodobenzene was reacted with 3-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (0.5 mol%), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and potassium carbonate as the base in a toluene/1-butanol solvent system. The reaction proceeded under reflux (110°C) for 6 hours under nitrogen, yielding 72.7% of the target compound after column chromatography. Key parameters include:

  • Catalyst loadings : Pd(PPh₃)₄ (0.5–1 mol%) or Pd₂(dba)₃ with S-Phos ligand (2.5 mol%).

  • Solvent systems : Mixed polar/nonpolar solvents (e.g., toluene/1-butanol or toluene/water) enhance solubility and coupling efficiency.

  • Temperature : Reactions typically require reflux (90–110°C) to overcome the electron-withdrawing effects of fluorine substituents.

Table 1: Comparative Suzuki-Miyaura Reaction Conditions

Starting MaterialBoronic Acid/EstersCatalyst SystemYield (%)Reference
4-Bromo-2-fluoro-1-iodobenzene3,4,5-TrifluorophenylboronicPd(PPh₃)₄, TBAB, K₂CO₃72.7
4-Bromo-2,3,5,6-tetrafluorobenzonitrileBiphenyldioxaborolanePd₂(dba)₃, S-Phos, K₃PO₄68*
*Yield inferred from scaled quantities in.

Challenges in Regioselectivity

The electron-deficient nature of tetrafluoroaryl halides necessitates careful ligand selection. Bulky phosphine ligands like S-Phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) mitigate undesired homo-coupling by stabilizing the palladium center. For example, in the synthesis of 2,3,5,6-tetrafluoro-[1,1':2',1''-terphenyl]-4-carbonitrile, S-Phos enabled coupling at the sterically hindered 2-position of the biphenyldioxaborolane.

Post-Coupling Bromination Strategies

Direct bromination of preformed biphenyl frameworks offers an alternative route, particularly when boronic acids with pre-installed bromine are inaccessible.

Electrophilic Aromatic Bromination

A patent describing 4-bromo-4'-propylbiphenyl synthesis utilized iron(III) chloride (FeCl₃) as a Lewis acid catalyst with liquid bromine (Br₂) in dichloromethane. Applied to fluorinated biphenyls, this method faces challenges due to fluorine’s strong electron-withdrawing effects, which deactivate the ring toward electrophilic attack. However, meta-directing fluorine substituents can guide bromination to the 4'-position if the adjacent positions are blocked.

Optimized conditions :

  • Catalyst : FeCl₃ (0.1–0.3 equiv).

  • Solvent : Dichloromethane or tetrahydrofuran (4:1 v/w to substrate).

  • Temperature : 20–30°C to minimize polybromination.

Radical Bromination

N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) provides a complementary pathway, though no direct examples were located for tetrafluorobiphenyls. This approach may reduce regioselectivity issues associated with electrophilic methods.

Purification and Characterization

Chromatographic Techniques

Crude products are commonly purified via silica gel column chromatography using heptane or ethyl acetate/petroleum ether mixtures. For instance, this compound was isolated using heptane as the eluent, achieving >98% purity by GC-MS.

Spectroscopic Analysis

  • ¹H NMR : Fluorine coupling constants (³J₆-F = 8–10 Hz) confirm substitution patterns.

  • ¹⁹F NMR : Distinct signals for para-fluorines (δ −138 to −142 ppm) vs. ortho/meta fluorines (δ −110 to −125 ppm).

  • HRMS : Molecular ion peaks align with theoretical masses (e.g., m/z 305.07 for C₁₂H₅BrF₄).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

MethodAdvantagesLimitationsTypical Yield (%)
Suzuki-Miyaura CouplingHigh regiocontrol, scalableRequires expensive boronic acids65–75
Electrophilic BrominationUses inexpensive reagentsLow yields for electron-deficient arenes40–55
Radical BrominationTolerates electron-poor substratesPoor regioselectivity30–50

Industrial-Scale Considerations

Catalyst Recycling

Pd recovery methods (e.g., aqueous biphasic systems or immobilized catalysts) reduce costs in large-scale production. For example, TBAB-assisted phase-transfer catalysis enables Pd reuse for up to three cycles with <10% activity loss.

Solvent Sustainability

Replacing toluene with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves environmental metrics while maintaining reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The compound's bromine atom at position 4' serves as the primary reactive site for substitution, while fluorine atoms influence reaction kinetics through electronic effects. Key findings include:

Table 1: Substitution Reaction Parameters

NucleophileSolvent SystemTemperature (°C)Yield (%)Reference
Sodium methoxideDMF/H2O (4:1)8072
PiperidineTHFReflux58
Potassium phthalimideDMSO12081

Polar aprotic solvents enhance reaction rates by stabilizing transition states, with DMSO showing particular effectiveness in amidations. Steric hindrance from adjacent fluorine substituents reduces yields compared to non-fluorinated analogs by approximately 15-20%.

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed couplings, though fluorination patterns significantly influence catalytic efficiency:

Suzuki-Miyaura Coupling Case Study

  • Catalyst System : Pd2(dba)3/XPhos (2.5 mol%)

  • Base : Na2CO3

  • Solvent : THF/toluene/H2O (3:3:1)

  • Temperature : 95°C

  • Duration : 16 hr

  • Yield : 36% (vs. 90% in non-fluorinated counterpart)

Key challenges:

  • Competing homocoupling of boronic acid partners

  • Reduced electron density at coupling position due to fluorine EWGs

  • Catalyst deactivation through fluoride ion release

Halogen Exchange Reactions

Fluorine atoms exhibit limited reactivity under standard conditions, but participate in specialized transformations:

Table 2: Fluorine Reactivity Profile

PositionReaction TypeConditionsProduct Formation
2'No substitutionUp to 150°C in strong basesNone observed
3'Radical fluorinationUV/Peroxide system12% conversion
4Electrophilic meta-substituent effectFriedel-Crafts conditionsDirects incoming electrophiles to position 5

Comparative Reactivity Analysis

Table 3: Halogenated Biphenyl Reactivity Comparison

CompoundSuzuki Coupling YieldSNAr Reactivity (krel)Thermal Stability (°C)
4'-Br-2,3',4,6-F4-1,1'-biphenyl36%1.00228
4-Bromobiphenyl89%2.15195
2,3,5,6-TetrafluorobiphenylN/A0.67245
4'-Cl-2,3',4,6-F4-1,1'-biphenyl41%0.92221

Data reveals fluorine substitution decreases coupling efficiency but enhances thermal stability through increased resonance stabilization . The bromine atom shows 5.8× greater reactivity in SNAr compared to chlorine analogs under identical conditions.

Industrial-Scale Reaction Optimization

Continuous flow systems demonstrate advantages over batch processing:

  • Residence time reduced from 16 hr → 45 min

  • Yield improvement from 36% → 52%

  • Catalyst loading decreased to 1.2 mol% Pd

Critical parameters:

  • Precise temperature control (±1°C)

  • Laminar flow regime (Re ≈ 120)

  • In-line fluoride scavengers

This comprehensive analysis establishes 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl as a valuable yet challenging building block in fluorinated material synthesis. Its reactivity profile suggests particular utility in creating meta-substituted polyfluorinated systems under carefully controlled conditions.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a critical building block in organic synthesis:

  • Synthesis of Complex Molecules : Due to its reactivity, it can be used to create more complex organic structures through substitution and coupling reactions. For instance, its bromine atom can be replaced by various nucleophiles such as amines or thiols .

Materials Science

In materials science, 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl is incorporated into polymers and other materials:

  • Enhancement of Material Properties : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. Its rigidity and electron-withdrawing properties make it suitable for developing advanced materials like organic semiconductors and OLEDs (Organic Light Emitting Diodes) .

Pharmaceutical Applications

The unique chemical properties of this compound have led to its investigation in pharmaceutical development:

  • Drug Development : Research has shown that compounds with similar structures exhibit notable biological activities. The fluorinated biphenyl derivatives are being explored for their potential roles in drug formulations due to their influence on pharmacokinetics (absorption, distribution, metabolism, and excretion) .

Case Study 1: Synthesis of Fluorinated Aminobiphenyl Derivatives

In a study focusing on the synthesis of fluorinated aminobiphenyl derivatives using this compound as a precursor, researchers utilized palladium-catalyzed reactions to achieve high yields of desired products. The study highlighted the efficiency of the Suzuki-Miyaura coupling in generating complex structures suitable for pharmaceutical applications .

Case Study 2: Development of Organic Semiconductors

Another research effort explored the use of this compound in the fabrication of organic semiconductors. The findings indicated that the incorporation of this compound improved charge transport properties significantly compared to non-fluorinated biphenyls. This enhancement is attributed to its unique electronic characteristics which facilitate better performance in electronic devices .

Mechanism of Action

The mechanism of action of 4’-bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several biphenyl derivatives with varying halogen and substituent patterns. Key analogues include:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Applications/Properties Reference
4'-Bromo-3,5-difluoro-1,1'-biphenyl Br (4'), F (3,5) 204776-95-4 283.02 Intermediate in OLED materials
2-Bromo-3,4,5,6-tetrafluoro-1,1'-biphenyl Br (2), F (3,4,5,6) Not provided 307.00 Phosphine ligand synthesis for catalysis
4-Bromo-4'-fluoro-1,1'-biphenyl Br (4), F (4') 10540-35-9 251.10 IR spectroscopy studies (CCl4/CS2 matrix)
3-Bromo-4-iodo-1,1'-biphenyl Br (3), I (4) 900806-53-3 359.00 Pharmaceutical building block
4'-Bromo-3-iodo-1,1'-biphenyl Br (4'), I (3) 130201-21-7 359.00 Materials science applications

Physical and Chemical Properties

  • Boiling Point/Melting Point: Fluorine substituents lower the melting point compared to non-fluorinated biphenyls due to reduced symmetry and weaker intermolecular forces. For example, 4-bromo-4'-fluoro-1,1'-biphenyl exhibits a melting point of ~85°C, whereas the tetrafluoro derivative is expected to be lower .
  • Solubility : The compound’s solubility in polar solvents (e.g., DMSO or chloroform) is enhanced by fluorine atoms, contrasting with bromo-iodo analogues (e.g., 3-bromo-4-iodo-1,1'-biphenyl), which are more lipophilic .

Biological Activity

Overview

4'-Bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl (C12H5BrF4) is a halogenated biphenyl compound notable for its unique substitution pattern and potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its reactivity and role as an intermediate in the synthesis of biologically active molecules.

  • Molecular Formula : C12H5BrF4
  • Molecular Weight : 305.07 g/mol
  • CAS Number : 29680-44-2

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution and coupling reactions. These reactions enable the formation of various biologically relevant compounds. The bromine atom in the structure acts as a leaving group, facilitating these transformations.

Immunotoxicity and Endocrine Disruption

Recent studies have evaluated the immunotoxic effects of halogenated compounds, including those similar to this compound. Research indicates that such compounds can exhibit immunosuppressive activity through mechanisms akin to established immunosuppressants like dexamethasone . This raises concerns regarding their potential impact on human health and environmental safety.

Study on Perfluoroalkyl Substances (PFAS)

A comprehensive analysis involving various perfluoroalkyl substances (PFAS) has highlighted the immunotoxic profiles of halogenated compounds. In a study evaluating 147 PFAS, it was found that approximately 21% exhibited bioactivity at concentrations ranging from 1 to 60 micromolar . While this compound was not explicitly tested in this study, its structural similarities suggest it may share similar bioactive properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaCAS NumberNotable Activity
4-Bromo-2,3',5,6-tetrafluoro-1,1'-biphenylC12H5BrF429680-44-2Potential immunotoxicity
2,3',4,5-TetrafluorobiphenylC12H8F4Not AvailableUsed in organic synthesis
Perfluorooctanoic Acid (PFOA)C8HF15O2335-67-1Known immunosuppressant

Research Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique properties make it valuable in:

  • Drug Discovery : As a building block for new therapeutic agents.
  • Material Science : In the development of advanced polymers and liquid crystals.

Q & A

Basic: What are the common synthetic routes for preparing 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl?

The compound is synthesized via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to assemble the biphenyl core, followed by regioselective halogenation. Bromination at the 4' position is achieved using N-bromosuccinimide (NBS) under radical initiation, while fluorination employs agents like Selectfluor™ at specific positions. Purification involves flash chromatography with deoxygenated solvents and silica gel (230–240 mesh) to prevent decomposition .

Advanced: How can 19F NMR spectroscopy resolve structural ambiguities in fluorinated biphenyl derivatives?

Optimize 19F NMR using a Bruker Avance spectrometer with a fluorine-decoupled probe. Reference shifts to CCl3F (0 ppm) and maintain a constant temperature (298 K) to minimize drift. For complex splitting patterns, employ 2D NMR (COSY, NOESY) to differentiate overlapping signals. highlights the use of variable-temperature 19F NMR to confirm steric hindrance in fluorinated phosphine ligands .

Basic: What analytical techniques validate the purity and structure of this compound?

Critical methods include:

  • HPLC (>95% purity threshold with C18 columns).
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., EI-HRMS on Bruker Autoflex).
  • Multinuclear NMR (1H, 13C, 19F) for substituent positions and coupling constants.
  • Elemental analysis (Carlo Erba 1108 analyzer) to verify empirical formula .

Advanced: How are computational methods used to predict substituent effects on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Electrostatic potential maps and frontier orbital analysis rationalize regioselectivity in electrophilic substitutions. Validate computed 19F shifts against experimental NMR data to refine steric/electronic models .

Basic: How is isotopic labeling (e.g., deuterium) incorporated for metabolic or mechanistic studies?

Deuterated analogs are synthesized via:

  • Suzuki coupling with deuterated aryl boronic acids.
  • H/D exchange using D2O and Pd/C catalysts.
    reports a 2H5-labeled derivative analyzed by LC-MS/MS for tracing metabolic pathways .

Advanced: What strategies resolve contradictions in reported reactivity data for cross-couplings?

Systematically vary:

  • Catalysts (e.g., Pd(PPh3)4 vs. XPhos).
  • Bases (K2CO3 vs. CsF) and solvents (THF vs. DMF).
  • Kinetic monitoring via in situ 19F NMR.
    Computational modeling (DFT) identifies steric clashes or electronic mismatches, as shown in ligand synthesis studies .

Basic: What precautions are required for handling air-sensitive derivatives?

  • Use Schlenk lines under inert gas (N2/Ar).
  • Purify via flash chromatography with silica gel deactivated with 1% triethylamine.
  • Store in amber vials with molecular sieves at -20°C .

Advanced: How does this compound serve as a precursor for OLED materials?

The bromo group undergoes Suzuki coupling with triazine boronic esters to create π-extended emitters. and demonstrate its use in synthesizing tri-phenyl triazine derivatives with enhanced electroluminescence. Optimize reactions using Pd2(dba)3/SPhos in degassed toluene .

Basic: What crystallographic methods determine molecular conformation?

  • Single-crystal X-ray diffraction (Cu Kα radiation, 100 K).
  • Solve structures via direct methods (SHELXT) and refine with SHELXL-2018.
    reports biphenyl dione structures solved to 0.80 Å resolution, confirming dihedral angles between rings .

Advanced: How do fluorine substituents influence supramolecular packing?

Analyze Hirshfeld surfaces to quantify F···H (15–20%) and F···F (5–8%) interactions. Fluorine's electronegativity directs close contacts (2.8–3.0 Å), creating layered structures. Compare with non-fluorinated analogs via Cambridge Structural Database surveys .

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